molecular formula C18H17NO3 B3822201 4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Cat. No. B3822201
M. Wt: 295.3 g/mol
InChI Key: OAIZHUGERNBTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a chemical compound with potential applications in scientific research. This compound is also known as MTDP and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MTDP is not fully understood. However, it has been proposed that MTDP may inhibit the activity of certain enzymes involved in tumor growth and inflammation. MTDP may also modulate the immune system by regulating the production of cytokines and other immune mediators.
Biochemical and Physiological Effects:
MTDP has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human colon cancer cells and to induce apoptosis in cancer cells. Additionally, MTDP has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using MTDP in lab experiments is its potential as an antitumor agent. Additionally, MTDP has been shown to have anti-inflammatory effects and to modulate the immune system, making it a potentially useful tool for studying these biological processes. However, one limitation of using MTDP in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on MTDP. One area of research could focus on further elucidating the mechanism of action of MTDP, particularly with respect to its antitumor and anti-inflammatory effects. Additionally, research could be conducted to explore the potential use of MTDP in combination with other drugs or therapies for treating cancer or other diseases. Finally, research could be conducted to develop more efficient and effective methods for synthesizing MTDP.

Scientific Research Applications

MTDP has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity in vitro and in vivo. MTDP has also been shown to inhibit the growth of human colon cancer cells and to induce apoptosis in cancer cells. Additionally, MTDP has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-22-14-5-3-2-4-13(14)19-17(20)15-9-6-7-10(12-8-11(9)12)16(15)18(19)21/h2-7,9-12,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIZHUGERNBTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 4
4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 5
4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Reactant of Route 6
4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

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